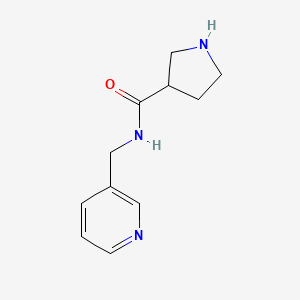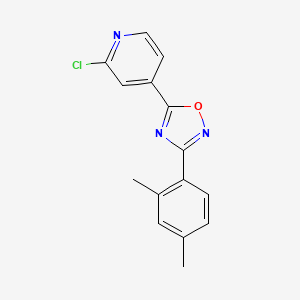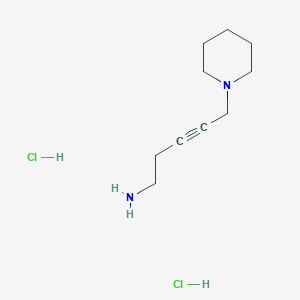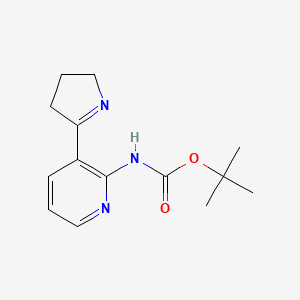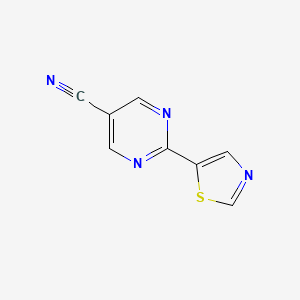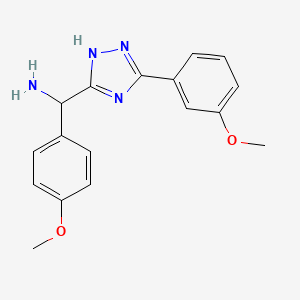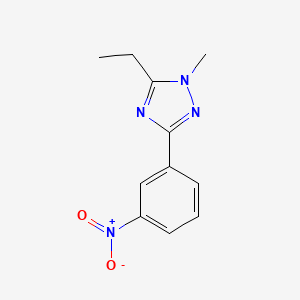
5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization with methyl isocyanate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for triazoles generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal or anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-Methyl-1-phenyl-1H-1,2,4-triazole: A similar compound with a methyl group instead of an ethyl group.
3-Nitro-1,2,4-triazole: A compound with a nitro group on the triazole ring.
Uniqueness
5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both an ethyl group and a nitro-substituted phenyl group. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
5-ethyl-1-methyl-3-(3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2/c1-3-10-12-11(13-14(10)2)8-5-4-6-9(7-8)15(16)17/h4-7H,3H2,1-2H3 |
InChIキー |
ZPWJRMFWCCXXRU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NN1C)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


